![molecular formula C16H18N2O2 B7537797 [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone, also known as BPCB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of cyclopropyl ketone derivatives and has been found to exhibit various biological activities.
作用機序
The mechanism of action of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is not fully understood. However, studies have suggested that it may act on various molecular targets such as GABA receptors, ion channels, and enzymes. [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been found to modulate the activity of these targets, leading to its biological effects.
Biochemical and Physiological Effects:
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been found to reduce inflammation and alleviate pain. In addition, studies have suggested that [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone may improve cognitive function and memory.
実験室実験の利点と制限
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily studied using various in vitro and in vivo assays. However, [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has some limitations as well. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
将来の方向性
There are several future directions for the study of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Studies should also focus on optimizing the synthesis method and improving the purity of the compound. In addition, more research is needed to investigate the potential side effects of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone and its long-term safety profile.
Conclusion:
In conclusion, [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is a promising compound that has shown potential as a therapeutic agent in various scientific research applications. Its antitumor, anti-inflammatory, and analgesic activities make it an attractive target for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone involves the reaction of 4-(2-bromoacetyl)-1,3-benzoxazole with piperidine in the presence of potassium carbonate. The resulting intermediate is then treated with cyclopropylmethylamine to yield [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone. The purity of the compound can be confirmed by using analytical techniques such as NMR and HPLC.
科学的研究の応用
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has shown potential as a therapeutic agent in various scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(12-5-6-12)18-9-7-11(8-10-18)15-17-13-3-1-2-4-14(13)20-15/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEUECFXTRZDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7537740.png)
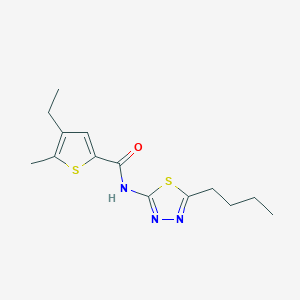
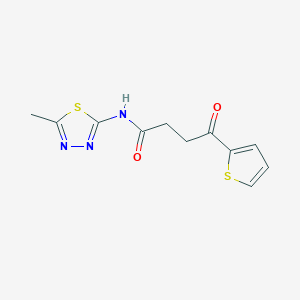
![4,10-Bis(3-hydroxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B7537758.png)
![3-[3-cyclopropyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537771.png)
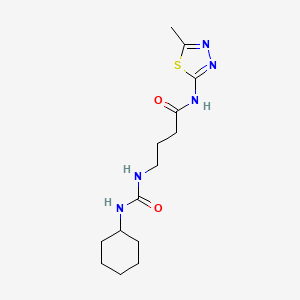
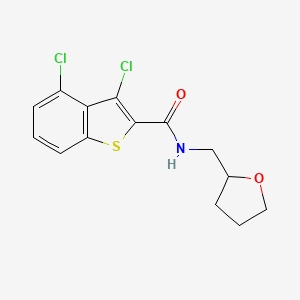

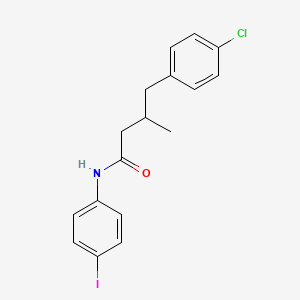
![4-ethoxy-N-methyl-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzenesulfonamide](/img/structure/B7537795.png)
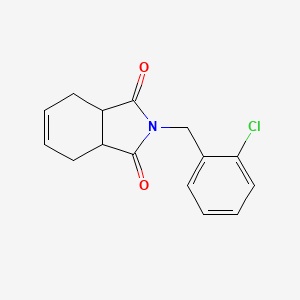
![N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)
![[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7537812.png)